5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C15H11F3N2O |
|---|---|
Molecular Weight |
292.26 g/mol |
IUPAC Name |
5-methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-21-14-7-3-6-13-19-12(9-20(13)14)10-4-2-5-11(8-10)15(16,17)18/h2-9H,1H3 |
InChI Key |
MCKSZEPQEPXORG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC(=CN21)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Functionalized 2-Aminopyridine and Substituted α-Haloketone
A practical approach to synthesize this compound involves the condensation of 5-methoxy-2-aminopyridine with a 3-(trifluoromethyl)phenyl-substituted α-haloketone. The general steps are:
Preparation of 5-Methoxy-2-aminopyridine : This precursor is commercially available or can be synthesized via selective methoxylation of 2-aminopyridine derivatives.
Synthesis of 3-(Trifluoromethyl)phenyl α-haloketone : This intermediate is prepared by halogenation (usually bromination) of the corresponding ketone bearing the trifluoromethyl-substituted phenyl ring.
Cyclization Reaction : Heating the 5-methoxy-2-aminopyridine with the α-haloketone in an appropriate solvent (e.g., ethanol or acetonitrile) under reflux conditions promotes intramolecular cyclization, forming the imidazo[1,2-a]pyridine core with the desired substituents.
This method leverages the nucleophilicity of the amino group and the electrophilicity of the haloketone to construct the fused heterocycle efficiently.
Alternative Synthetic Route Using Nitrile Intermediates
Another approach involves the following sequence (derived from related imidazo[1,2-a]pyridine syntheses):
Formylation of the Imidazo[1,2-a]pyridine Core : The core is formylated at the 3-position using the Vilsmeier-Haack reaction.
Reduction to Alcohol : The aldehyde intermediate is reduced with sodium borohydride to yield the corresponding alcohol.
Conversion to Tosylate : The alcohol is converted to a tosylate using p-toluenesulfonyl chloride in pyridine.
Substitution with Cyanide Ion : The tosylate is reacted with sodium cyanide to form the 3-acetonitrile derivative.
Hydrolysis and Amide Formation : The nitrile group is hydrolyzed to a carboxylic acid, which can be activated (e.g., with carbonyldiimidazole) and further reacted with amines to form amides or other derivatives.
While this route is more complex, it allows for the introduction of diverse substituents at the 3-position and can be adapted for the trifluoromethyl-substituted phenyl group at position 2.
Recent Advances: Intermolecular Ritter-Type Reactions
Recent research has introduced innovative methods such as intermolecular Ritter-type reactions to synthesize imidazo[1,2-a]pyridine derivatives. A general procedure involves:
Reacting substituted 2-aminopyridines with nitriles in the presence of Lewis acid catalysts (e.g., bismuth triflate) and acid promoters (e.g., para-toluenesulfonic acid monohydrate) in solvents like dichloroethane at elevated temperatures (around 150 °C) in sealed tubes.
This method affords efficient access to substituted imidazo[1,2-a]pyridines, including those bearing electron-withdrawing groups such as trifluoromethyl on the phenyl ring.
The reaction is followed by standard work-up involving quenching with sodium bicarbonate, extraction, drying, and purification by silica gel chromatography.
Comparative Analysis of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Condensation of 5-methoxy-2-aminopyridine with α-haloketone | Direct cyclization under reflux | Straightforward, moderate conditions | Requires preparation of haloketone |
| Nitrile intermediate route | Formylation → reduction → tosylation → cyanide substitution → hydrolysis | Allows diverse functionalization at 3-position | Multi-step, longer synthesis time |
| Intermolecular Ritter-type reaction | Lewis acid-catalyzed reaction of aminopyridine and nitrile | High efficiency, broad substrate scope | Requires high temperature and sealed tube |
Data Table: Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization with α-haloketone | 5-Methoxy-2-aminopyridine, α-haloketone, ethanol reflux | 80–100 °C | 65–85 | Depends on substituent purity |
| Formylation (Vilsmeier-Haack) | POCl3, DMF | 0–25 °C to room temp | 70–90 | Selective formylation at 3-position |
| Reduction to alcohol | Sodium borohydride, methanol | 0–25 °C | 80–95 | Mild reducing agent |
| Tosylation | p-Toluenesulfonyl chloride, pyridine | 0–25 °C | 75–90 | Requires dry conditions |
| Cyanide substitution | Sodium cyanide, DMF | 80–100 °C | 60–80 | Toxic reagent, requires caution |
| Ritter-type reaction | Bi(OTf)3, p-TsOH·H2O, DCE, sealed tube | 150 °C, overnight | 70–90 | Efficient for electron-deficient substrates |
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents like potassium persulfate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various trifluoromethylated derivatives, oxidized and reduced forms of the compound, and cyclized heterocyclic structures.
Scientific Research Applications
5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical properties and biological activity.
Materials Science: Its trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity, making it useful in the development of advanced materials.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins. This interaction can lead to the modulation of various signaling pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Analogs with Trifluoromethylphenyl Substitutions
Compound 13e : 3-(1-(3,4-Dichlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine
- Key Differences : Incorporates a 1,2,3-triazole moiety linked to a 3,4-dichlorobenzyl group at position 3.
- Synthesis : Higher yield (86%) compared to the target compound’s synthetic routes, suggesting efficient triazole conjugation .
- Activity : Demonstrated CAR agonist activity, but the dichlorobenzyl-triazole group may introduce steric hindrance or alter pharmacokinetics .
Compound 7b : 3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine
- Key Differences : Nitro group at position 3 and tosylmethyl at position 2 instead of methoxy.
- Stability : Elemental analysis (C: 54.66% calcd vs. 54.63% found) indicates high purity, but the nitro group may reduce metabolic stability compared to methoxy .
Compound 15 : 3-(2-(Trifluoromethyl)phenyl)-2-((2-(trifluoromethyl)phenyl)ethynyl)imidazo[1,2-a]pyridine
- Key Differences : Ethynyl bridge at position 2 introduces rigidity and extended π-conjugation.
- Synthesis : Lower yield (61.4%) highlights challenges in alkyne coupling reactions .
Analogs with Varied Substituent Positions
QI-5050 : 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Key Differences : Trifluoromethyl at position 6 and nitro at position 3.
- Commercial Viability : 95% purity and commercial availability (MFCD12827812) suggest scalability .
5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- Key Differences : Carboxylic acid at position 3 enhances solubility but may limit blood-brain barrier penetration .
Biological Activity
5-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H11F3N2O
- Molecular Weight : 292.26 g/mol
- CAS Number : 1890525-51-5
The compound features a methoxy group and a trifluoromethyl-substituted phenyl ring, which contribute to its unique chemical reactivity and biological interactions.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial potential of imidazo[1,2-a]pyridine derivatives. A study by Moraski et al. identified several derivatives with significant activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm). The structure-activity relationship (SAR) analysis indicated that the presence of a phenyl moiety at position C2 and a methoxy group at C3 were critical for enhancing activity against these pathogens.
| Compound | R1 (C6) | R2 (C2) | Mtb MIC90 (μg/mL) | Mm MIC90 (μg/mL) |
|---|---|---|---|---|
| 1a | BnO | Ph | 1 | 1.51 |
| 1b | 3-MeO-BnO | 4-F-Ph | 1 | 2.64 |
| 2a | BnS | Ph | 0.5 | 0.25 |
| 3a | BnNMe | Ph | 1 | 0.5 |
This table illustrates the minimum inhibitory concentrations (MIC90) for various derivatives, showcasing the compound's potential as an antimycobacterial agent .
Anticancer Activity
The anticancer properties of related compounds have also been explored. Trifluoromethyl derivatives have shown promising results in inhibiting cancer cell proliferation across various lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. The study indicated that while some compounds exhibited lower efficacy than doxorubicin, they still presented significant cytotoxic effects at concentrations around .
Antifungal and Insecticidal Activity
In addition to its antibacterial and anticancer properties, studies have reported antifungal activity against Botrytis cinerea and insecticidal effects against agricultural pests like Spodoptera frugiperda. These activities were assessed using standard protocols, revealing that certain derivatives achieved mortality rates comparable to established pesticides .
The mechanisms underlying the biological activities of imidazo[1,2-a]pyridine derivatives are complex and multifaceted:
- Antimycobacterial : The compounds are believed to interfere with mycobacterial cell wall synthesis or function.
- Anticancer : The inhibition of key signaling pathways involved in cell proliferation and survival is a proposed mechanism.
- Antifungal/Insecticidal : Disruption of cellular processes in fungi and insects through interference with metabolic pathways has been suggested.
Case Studies
A notable case study demonstrated the effectiveness of a specific derivative in a murine model of tuberculosis. Treatment with the compound resulted in significant reductions in bacterial load compared to controls, indicating its potential as a therapeutic agent against resistant strains of Mtb.
Q & A
Q. Basic Research Focus
- Electron-withdrawing groups (e.g., CF₃) : Increase electrophilicity at the 2-position, facilitating nucleophilic aromatic substitution .
- Methoxy groups : Stabilize intermediates via resonance, improving yields in cyclization reactions (66–67% for 5y and 5z derivatives) .
- Steric effects : Bulky substituents (e.g., naphthyl) may hinder coupling reactions, requiring optimized Pd catalyst loading (5–10 mol%) .
How do computational methods (e.g., DFT) contribute to understanding the electronic effects of the trifluoromethyl group in this compound?
Q. Advanced Research Focus
- DFT calculations : Reveal the electron-deficient nature of the trifluoromethyl group, which stabilizes charge-transfer complexes in excited states .
- Frontier Molecular Orbital (FMO) analysis : Predicts reactivity sites (e.g., HOMO localization at the imidazo[1,2-a]pyridine N-atom) for functionalization .
- Solvent modeling : Polarizable continuum models (PCM) simulate solvent effects on reaction pathways, aiding in solvent selection for synthesis .
How do traditional and microwave-assisted synthesis methods compare in producing imidazo[1,2-a]pyridine derivatives?
Q. Advanced Research Focus
- Yield and time : Microwave methods achieve ~70% yield in 30 minutes vs. 50–60% in 12 hours for conventional heating .
- Byproduct formation : Reduced side products (e.g., dimerization) due to uniform heating in microwave reactors .
- Scalability : Batch limitations in microwave systems vs. continuous-flow adaptations for industrial-scale production .
What strategies mitigate challenges in purifying imidazo[1,2-a]pyridine derivatives with high lipophilicity?
Q. Advanced Research Focus
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
- Recrystallization : Use of ethanol/water mixtures to exploit solubility differences at varying temperatures .
- Extraction : Ethyl acetate/water partitioning removes polar impurities, with alumina plug filtration for final polishing .
How are substituent effects on fluorescence properties evaluated for imidazo[1,2-a]pyridine-based probes?
Q. Advanced Research Focus
- Fluorescence spectroscopy : Quantum yield measurements (e.g., ΦF = 0.2–0.4) in solvents of varying polarity .
- Stokes shift analysis : Correlate substituent electronic effects (e.g., CF₃ red-shifts emission by 20–30 nm) .
- Time-resolved decay : Picosecond laser systems assess excited-state lifetimes for sensor design .
What mechanistic insights explain the regioselectivity of electrophilic substitutions on the imidazo[1,2-a]pyridine ring?
Q. Advanced Research Focus
- NMR titration : Identifies protonation sites (e.g., N1 vs. N3) under acidic conditions, directing electrophile positioning .
- Kinetic isotope effects : Deuterium labeling at C2 confirms rate-limiting steps in halogenation reactions .
- Theoretical calculations : Fukui indices predict electrophilic attack preferences (C7 > C2 > C3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
